Cyclo(tri(prolylglycyl))

Vue d'ensemble

Description

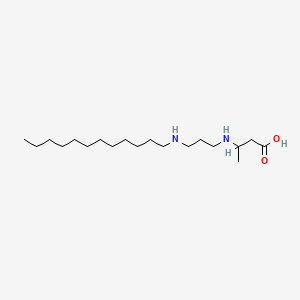

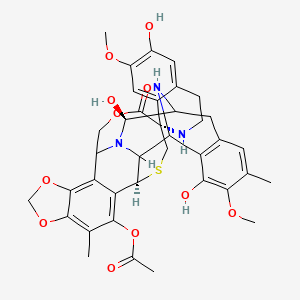

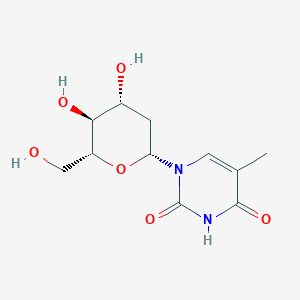

Cyclo(tri(prolylglycyl)), also known as CPG2, is a cyclic compound that has been extensively studied in the field of biomedical research for its potential therapeutic applications. It is a small molecule and is classified as experimental . The chemical formula of Cyclo(tri(prolylglycyl)) is C21H30N6O6 .

Synthesis Analysis

Four cyclic peptides of the type cyclo (Pro-Gly)n were synthesized and characterized. The peptides are cyclo (L-Pro-Gly)2, cyclo (L-Pro-Gly)3, cyclo (L-Pro-Gly)4, and cyclo (D-Pro-Gly-L-Pro-Gly). Aspects of the cyclization reactions leading to these peptides are discussed, particularly with respect to the choice of sequence of linear precursor .

Molecular Structure Analysis

The crystal structure of cyclo (Pro-Gly)3 complex with LiSCN (C22H30N7O6SLi) has been solved by x-ray diffraction . The structure of cyclo-L-prolyl-glycyl has been determined by single-crystal X-ray analysis .

Chemical Reactions Analysis

Conformational analysis is the study of kinetic and thermodynamic properties of molecules that are conformation dependent such as the existence of a preferred conformation, energies and populations of different conformational arrangements, and chemical consequences of it .

Physical And Chemical Properties Analysis

Cyclo(tri(prolylglycyl)) has a molecular weight of 462.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 .

Applications De Recherche Scientifique

Application in Antibacterial Studies

- Summary of Application : The compound was synthesized for the purpose of comparing its antibacterial action with the cyclopeptide antibiotics, such as gramicidin S, with which it shares several common structural features .

- Methods of Application : Synthesis was achieved by condensation of p-methoxybenzyloxycarbonyl-l-valyl-δ-benzyl-oxycarbonyl-l-ornithine azide with l-leucyl-d-phenylalanyl-l-prolylglycine ethyl ester, followed by treatment of the resulting diacyl hexapeptide ester with alkali to remove the ethyl ester group .

- Results : The effects of the synthesized cyclic peptide on bacterial growth were examined. No antibacterial activities were observed against the microorganisms utilized here .

Application in Drug Interactions

- Summary of Application : The compound is listed in the DrugBank database, indicating potential applications in drug interactions .

- Results : The specific interactions, if any, of this compound with other drugs are not provided .

Application in Gelation Capability Studies

- Summary of Application : A series of symmetrical peptidomimetics based on cysteine-modified cyclo(L-Lys-L-Lys)s were synthesized, and their gelation capability in organic solvents was studied .

- Results : The gelation capability in organic solvents was dominated by fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (Trt) protecting groups and the exchange of thiol-to-disulfide .

Application in Drug Interactions

- Summary of Application : The compound is listed in the DrugBank database, indicating potential applications in drug interactions .

- Results : The specific interactions, if any, of this compound with other drugs are not provided .

Application in Oral Contraceptives

- Summary of Application : The compound was mentioned in a study about an oral contraceptive that reduces the frequency of menstruation .

- Methods of Application : The frequency of menstruation was reduced to once every three months in 196 women by the continuous administration of the oral contraceptive pill, Minilyn, for 84 days (tri-cycle regimen) .

- Results : No pregnancies occurred. One hundred and sixty-one women (82%) welcomed the reduction in the number of periods with the associated freedom from menstrual and premenstrual symptoms, and many found the tri-cycle regimen easier to follow .

Application in Biomedical Ontology

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[2-[(2S)-2-[[2-[(2S)-2-formyl-2,5-dihydropyrrol-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O6/c22-10-17(29)26-8-2-5-15(26)20(32)24-12-19(31)27-9-3-6-16(27)21(33)23-11-18(30)25-7-1-4-14(25)13-28/h1,4,13-16H,2-3,5-12,22H2,(H,23,33)(H,24,32)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEECVZDETXGRLF-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CC=CC3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CC=C[C@H]3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958829 | |

| Record name | N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(tri(prolylglycyl)) | |

CAS RN |

37783-51-0 | |

| Record name | Cyclo(tri(prolylglycyl)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037783510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{2-[{[2-(2-Formyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-2-oxoethyl)-1-glycylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![18-Hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxypropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B1206387.png)